4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione is a chemical compound with the molecular formula C7H6F5NO2 and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyl group and two keto groups at positions 2 and 6. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with pentafluoroethylating agents under controlled conditions. One common method involves the use of pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The keto groups can participate in hydrogen bonding and other interactions with target proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6-decafluoro-1-(pentafluoroethyl)piperidine: Another fluorinated piperidine derivative with similar properties.
4-(perfluoroethyl)piperidine-2,6-dione: A compound with a fully fluorinated ethyl group, offering different reactivity and stability.
Uniqueness
4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentafluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
2445786-40-1 |
---|---|
Molecular Formula |
C7H6F5NO2 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.